6-methyl-2-((1-(2-methylbenzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one
CAS No.: 2310205-13-9
Cat. No.: VC7637916
Molecular Formula: C19H23N3O2
Molecular Weight: 325.412
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2310205-13-9 |
---|---|
Molecular Formula | C19H23N3O2 |
Molecular Weight | 325.412 |
IUPAC Name | 6-methyl-2-[[1-(2-methylbenzoyl)piperidin-4-yl]methyl]pyridazin-3-one |
Standard InChI | InChI=1S/C19H23N3O2/c1-14-5-3-4-6-17(14)19(24)21-11-9-16(10-12-21)13-22-18(23)8-7-15(2)20-22/h3-8,16H,9-13H2,1-2H3 |
Standard InChI Key | DFYBFGNHJZAGQU-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=CC=C3C |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituents
The compound features a pyridazin-3(2H)-one backbone substituted at position 2 with a (1-(2-methylbenzoyl)piperidin-4-yl)methyl group and at position 6 with a methyl group. The pyridazinone ring (C₄H₃N₂O) provides a planar heteroaromatic system, while the piperidine moiety introduces conformational flexibility. The 2-methylbenzoyl group at the piperidine nitrogen enhances lipophilicity, critical for membrane permeability .
Molecular Formula: C₂₀H₂₃N₃O₂
Molecular Weight: 337.42 g/mol
IUPAC Name: 6-Methyl-2-({1-[(2-methylphenyl)carbonyl]piperidin-4-yl}methyl)pyridazin-3(2H)-one
Structural Analogues
Patent literature describes related pyridazinone-piperidine hybrids, such as 1-(2,4-dichloro-3-((1,4-dimethyl-6-(trifluoromethyl)-1H-indol-2-yl)methyl)benzoyl)piperidine-4-carboxylic acid, which share similar synthetic routes and bioactivity profiles . These analogues often exhibit enhanced binding to inflammatory mediators like cyclooxygenase isoforms .
Synthesis and Manufacturing
Optimization Challenges
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Yield Limitations: Cyclocondensation steps typically achieve 58–76% yields due to competing side reactions .
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Stereochemical Control: The piperidine ring’s chair conformation influences the spatial orientation of the benzoyl group, requiring careful temperature modulation during alkylation .
Physicochemical Properties
Experimental and Predicted Data
The compound’s moderate solubility (0.009–0.017 mg/mL) aligns with pyridazinones bearing hydrophobic substituents . Its high GI absorption and blood-brain barrier permeability (predicted) suggest potential CNS activity .
Pharmacological Profile
Mechanism of Action
Structural analogues in patent WO2016198908A1 demonstrate affinity for prostaglandin E2 receptors and cyclooxygenase-2 (COX-2), implicating anti-inflammatory applications . The 2-methylbenzoyl group may enhance binding to hydrophobic pockets in these enzymes.
In Vitro Activity
While direct data on this compound is limited, related molecules exhibit:
Applications and Future Directions
Industrial Relevance
The compound’s synthetic route parallels scalable methods for NSAID precursors, suggesting feasibility for bulk production .
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